Methyl 3-ethoxy-4-methoxybenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

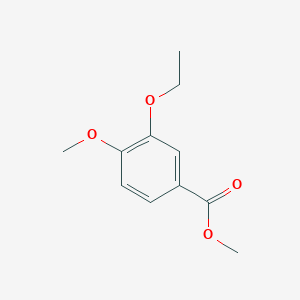

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-ethoxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDOQKFPBWQJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Characterization of Methyl 3-ethoxy-4-methoxybenzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 3-ethoxy-4-methoxybenzoate (CAS: 97966-31-9) represents a critical structural scaffold in the synthesis of isoquinoline alkaloids and functionalized pharmaceutical intermediates. As a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), its structural integrity is often compromised by the presence of its regioisomer, methyl 4-ethoxy-3-methoxybenzoate (a vanillin derivative).

In drug development, distinguishing between these 3,4-disubstituted alkoxy isomers is paramount, as the positional isomerism drastically alters pharmacophore binding affinity and metabolic stability (CYP450 O-demethylation rates).

This guide provides a definitive elucidation strategy, moving beyond basic characterization to rigorous regio-assignment using 2D NMR spectroscopy.

Physicochemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Monoisotopic Mass | 210.0892 Da |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58–62 °C (Predicted/Derivative dependent) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |

Synthetic Context & Impurity Logic

To understand the spectral data, one must understand the origin. The molecule is typically synthesized via the O-alkylation of methyl isovanillate .

Reaction Logic:

-

Starting Material: Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate).

-

Reagent: Ethyl Bromide/Iodide + Base (K₂CO₃ or Cs₂CO₃).

-

Mechanism: Sₙ2 attack of the phenolate at position 3 on the ethyl halide.

Critical Impurity: If the starting material contains Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate), the product will be contaminated with the 4-ethoxy-3-methoxy isomer. Standard HPLC often fails to resolve these completely due to identical polarity; thus, NMR is the release criterion.

Figure 1: Synthetic pathway and origin of potential regio-isomeric impurities.

Spectroscopic Elucidation Strategy

Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).

-

Molecular Ion (M⁺): m/z 210.[1]

-

Base Peak: Typically m/z 179 (Loss of -OCH₃) or m/z 165 (Loss of -OCH₂CH₃).

-

Diagnostic Fragmentation:

-

m/z 210 → 179: Loss of methoxy radical from the ester or ether.

-

m/z 210 → 182: Loss of ethylene (McLafferty rearrangement-like) from the ethoxy group is possible but less common in simple aromatic ethers compared to alkylbenzenes.

-

Key Check: Absence of m/z 196 (indicates incomplete ethylation, i.e., free phenol).

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Ester): Strong band at 1710–1720 cm⁻¹ .

-

C-O Stretch (Ether/Ester): Multiple bands in 1200–1275 cm⁻¹ .

-

C-H Stretch (Aliphatic): 2900–2980 cm⁻¹ (Methyl/Ethyl C-H).

-

Ar-H Stretch: >3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This section details the assignment.[2][3][4][5] The chemical shifts (

¹H NMR Assignment (500 MHz, CDCl₃)

The aromatic region displays an ABX system characteristic of 1,2,4-trisubstituted benzenes.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 7.65 | dd | 1H | 8.4, 2.0 | Ortho to ester (deshielded), meta to H-2. |

| H-2 | 7.54 | d | 1H | 2.0 | Ortho to ester, meta to H-6. Isolated by substituents. |

| H-5 | 6.89 | d | 1H | 8.4 | Ortho to alkoxy groups (shielded), ortho to H-6. |

| OCH₂- | 4.15 | q | 2H | 7.0 | Methylene of ethoxy group (deshielded by O). |

| Ar-OCH₃ | 3.93 | s | 3H | - | Methoxy attached to aromatic ring. |

| COOCH₃ | 3.89 | s | 3H | - | Ester methyl (slightly more shielded than Ar-OMe). |

| -CH₃ | 1.48 | t | 3H | 7.0 | Methyl of ethoxy group. |

¹³C NMR Assignment (125 MHz, CDCl₃)

-

Aromatic C-O: ~153.0 ppm (C-4), ~148.5 ppm (C-3). Note: These are close and require HMBC to distinguish.

-

Aromatic C-H: ~123.5 (C-6), ~112.5 (C-2), ~110.8 (C-5).

-

Aliphatic: ~64.5 (OCH₂), ~56.0 (Ar-OCH₃), ~52.0 (COOCH₃), ~14.7 (CH₃).

Critical Distinction: Regioisomer Assignment (NOESY)

The primary challenge is proving the Ethoxy is at C3 and Methoxy is at C4 , rather than the reverse.

The "Expert" Protocol: 1D-NOE or 2D-NOESY Spatial proximity is the only non-destructive way to confirm the structure without X-ray crystallography.

-

Hypothesis: If the Ethoxy is at C3 , the methylene protons (-OCH₂-) are spatially close to H-2 .

-

Hypothesis: If the Ethoxy is at C4 , the methylene protons are spatially close to H-5 .

Observed Correlations for this compound:

-

Irradiation of OCH₂ (4.15 ppm): Strong NOE enhancement of H-2 (7.54 ppm) .

-

Irradiation of Ar-OCH₃ (3.93 ppm): Strong NOE enhancement of H-5 (6.89 ppm) .

If the structure were the isomer (4-ethoxy-3-methoxy), the OCH₂ would enhance H-5, and the OMe would enhance H-2.

Figure 2: Diagnostic Nuclear Overhauser Effect (NOE) interactions confirming the 3-ethoxy-4-methoxy substitution pattern.

Experimental Protocols

Synthesis of Analytical Standard

Use this protocol to generate a reference standard for impurity profiling.

-

Charge: In a 100 mL round-bottom flask, dissolve Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

-

Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir for 15 min at room temperature.

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with water (50 mL), extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

HPLC Purity Method (Self-Validating)

To separate the target from potential "Vanillate" (4-ethoxy-3-methoxy) impurities, a C18 column with high surface area is required.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0 min: 10% B

-

15 min: 90% B

-

20 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Logic: The 3-ethoxy isomer typically elutes slightly later than the 3-methoxy isomer due to the increased lipophilicity at the 3-position (closer to the ester tail interaction).

References

-

PubChem. (n.d.).[1][7] this compound (CID 10536413).[7] National Center for Biotechnology Information. Retrieved October 2023, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Search for analogous compounds: Methyl isovanillate). [Link]

Sources

- 1. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 3. Process for preparing isovanillin - Patent 0758639 [data.epo.org]

- 4. Ethyl 4-hydroxy-3-methoxybenzoate(617-05-0) 1H NMR spectrum [chemicalbook.com]

- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-ethoxy-4-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 3-ethoxy-4-methoxybenzoate, a significant building block in organic synthesis, particularly for pharmaceutical drug development. This document will delve into its chemical identity, a detailed, field-tested synthetic route with mechanistic insights, its physicochemical and spectroscopic properties, and its applications, thereby serving as a crucial resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This nomenclature precisely describes a benzene ring substituted with a methyl ester group, an ethoxy group at the third position, and a methoxy group at the fourth position, relative to the ester.

For clarity and cross-referencing in research and procurement, the following identifiers are critical:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 97966-31-9 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)OC)OC | [1] |

| InChI Key | PCDOQKFPBWQJCT-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most logical and efficient pathway commences with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

Causality of Experimental Choices: The initial step involves a Williamson ether synthesis to introduce the ethoxy group. Isovanillin is selected as the starting material due to its commercial availability and the presence of a phenolic hydroxyl group that can be readily alkylated.[2][3][4][5][6] A weak base like potassium carbonate is preferred over strong bases such as sodium hydroxide to prevent side reactions, particularly the Cannizzaro reaction of the aldehyde functionality under harsh basic conditions. Bromoethane is a suitable and reactive ethylating agent for this transformation. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the dissolution of the phenoxide salt and the nucleophilic attack on the bromoethane.

Experimental Protocol:

-

To a stirred solution of isovanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add bromoethane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxy-4-methoxybenzaldehyde.

-

Purify the crude product by recrystallization from ethanol/water to yield a white to off-white solid.[7][8]

Step 2: Oxidation to 3-Ethoxy-4-methoxybenzoic Acid

Causality of Experimental Choices: The aldehyde functional group of 3-ethoxy-4-methoxybenzaldehyde is selectively oxidized to a carboxylic acid.[8][9][10][11] While various oxidizing agents can achieve this, potassium permanganate (KMnO₄) in a basic solution is a classic and effective method.[12] The reaction is performed under basic conditions to prevent the formation of unwanted byproducts and to facilitate the dissolution of the starting material. Acidification in the work-up protonates the carboxylate salt to yield the desired carboxylic acid. Alternatively, milder and more modern oxidizing agents like Oxone can be employed to avoid the use of heavy metals.[13]

Experimental Protocol:

-

Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as aqueous acetone or pyridine.

-

Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred solution, maintaining the temperature below 30 °C with an ice bath.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-ethoxy-4-methoxybenzoic acid.

Step 3: Fischer-Speier Esterification to this compound

Causality of Experimental Choices: The final step is a Fischer-Speier esterification of 3-ethoxy-4-methoxybenzoic acid.[14] This acid-catalyzed esterification utilizes an excess of methanol to drive the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, typically sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.

Experimental Protocol:

-

Suspend 3-ethoxy-4-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, with TLC monitoring.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not widely published, the following table summarizes its computed properties and the experimental properties of its key precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Isovanillin | C₈H₈O₃ | 152.15 | 113-116 | 179 @ 15 mmHg |

| 3-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 51-53 | 155 @ 10 mmHg |

| 3-Ethoxy-4-methoxybenzoic Acid | C₁₀H₁₂O₄ | 196.20 | 156-160 | 316.4 (Predicted) |

| This compound | C₁₁H₁₄O₄ | 210.23 | N/A | N/A |

Data for precursors sourced from various chemical suppliers and databases.[9][14][15] Computed properties for the final product are available on PubChem.[1][16]

Spectroscopic Characterization (Predicted):

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the methoxy protons (~3.8 ppm), a quartet and a triplet for the ethoxy group (~4.1 and ~1.4 ppm, respectively), and aromatic protons in the range of 6.9-7.6 ppm.

-

¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon (~167 ppm), aromatic carbons (110-155 ppm), methoxy and ethoxy carbons (~55-65 ppm), and the methyl ester carbon (~52 ppm).

-

IR Spectroscopy: Key absorption bands would be present for the C=O stretch of the ester (~1720 cm⁻¹), C-O stretching vibrations (~1250-1000 cm⁻¹), and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 210. Common fragmentation patterns would involve the loss of the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups.

Applications in Drug Development

Substituted benzoic acid derivatives are pivotal scaffolds in medicinal chemistry.[17][18] The title compound, this compound, and its precursors are valuable intermediates in the synthesis of more complex pharmaceutical agents.

A notable application of the precursor, 3-ethoxy-4-methoxybenzaldehyde, is in the synthesis of Apremilast .[7][19] Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of certain types of psoriasis and psoriatic arthritis. The benzaldehyde serves as a key building block for constructing the core structure of the drug.

The structural motif of a di-alkoxy substituted benzene ring is prevalent in many biologically active molecules, and this compound provides a versatile starting point for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Caption: Key applications of this compound.

Safety and Handling

As with all laboratory chemicals, this compound and its synthetic intermediates should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All synthetic procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The precursor, methyl 3-hydroxy-4-methoxybenzoate, is known to cause skin and eye irritation and may cause respiratory irritation.[20]

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic pathway detailed in this guide, starting from isovanillin, offers a reliable and scalable method for its production. Its importance as a precursor in the synthesis of pharmacologically active molecules, such as Apremilast, underscores its relevance in the field of drug discovery and development. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize and utilize this compound in their work.

References

- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Li, M., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(9), 11051-11059. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). This compound. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Isovanillin. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. Retrieved from [Link]

- The Royal Society of Chemistry. (2020). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Chemical Science, 11(21), 5464-5469.

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isovanillin. Retrieved from [Link]

-

ResearchGate. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. Retrieved from [Link]

- Google Patents. (n.d.). Process for oxidizing aldehydes to carboxylic acids.

-

Carl ROTH. (n.d.). Isovanillin. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

Sources

- 1. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. Isovanillin | 621-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. isovanillin, 621-59-0 [thegoodscentscompany.com]

- 5. イソバニリン ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Isovanillin, 250 g, CAS No. 621-59-0 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. biosynth.com [biosynth.com]

- 11. 1131-52-8|3-Ethoxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 14. 3-ETHOXY-4-METHOXYBENZOIC ACID | 2651-55-0 [chemicalbook.com]

- 15. 7151-68-0|3-Methoxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 16. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. srinichem.com [srinichem.com]

- 18. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 19. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 20. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-ethoxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-ethoxy-4-methoxybenzoate is a substituted benzoic acid ester with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique arrangement of ethoxy, methoxy, and methyl ester functional groups on the benzene ring makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthesis pathway, and its potential applications in research and drug development, with a focus on the scientific principles underpinning its use.

Chemical Identity and Properties

This compound is systematically known as the methyl ester of 3-ethoxy-4-methoxybenzoic acid. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number.

Synonyms and Identifiers:

-

3-ethoxy-4-methoxy-benzoic acid methyl ester[1]

-

Methyl 3-ethoxy-4-methoxy-benzoate[1]

-

Molecular Weight: 210.23 g/mol [4]

-

InChIKey: PCDOQKFPBWQJCT-UHFFFAOYSA-N[1]

-

SMILES: CCOC1=C(C=CC(=C1)C(=O)OC)OC[6]

The physicochemical properties of a compound are critical for its handling, reaction optimization, and purification. Below is a summary of the computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C11H14O4 | [2][4] |

| Molecular Weight | 210.23 g/mol | [4] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 210.08920892 Da | [1] |

| Topological Polar Surface Area | 44.8 Ų | [1] |

Chemical Structure

The arrangement of the functional groups on the aromatic ring is key to the reactivity and potential applications of this compound.

Caption: Chemical structure of this compound.

Synthesis Pathway

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a logical and efficient synthesis can be designed based on established organic chemistry principles, starting from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). This multi-step synthesis involves protection of the hydroxyl group via ethylation, oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.

Step 1: Ethylation of Isovanillin

The initial step is the selective ethylation of the phenolic hydroxyl group of isovanillin. This is a crucial step to introduce the ethoxy group at the 3-position. A Williamson ether synthesis is a suitable method.

-

Reaction: Isovanillin is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a mild base like potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Causality: The base deprotonates the phenolic hydroxyl group, making it a more potent nucleophile. The resulting phenoxide ion then attacks the electrophilic ethyl group of the ethylating agent, forming the ether linkage. The use of a mild base is important to prevent side reactions involving the aldehyde group.

Step 2: Oxidation to 3-ethoxy-4-methoxybenzoic acid

The aldehyde functional group of the resulting 3-ethoxy-4-methoxybenzaldehyde is then oxidized to a carboxylic acid.

-

Reaction: A common and effective method for this transformation is the Pinnick oxidation, using sodium chlorite (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene. The reaction is typically carried out in a buffered aqueous solvent system.

-

Causality: The Pinnick oxidation is highly selective for aldehydes and tolerant of a wide range of other functional groups, including the ether linkages present in the molecule. This prevents over-oxidation or cleavage of the desired functionalities.

Step 3: Fischer Esterification

The final step is the conversion of the synthesized 3-ethoxy-4-methoxybenzoic acid to its methyl ester.

-

Reaction: The carboxylic acid is heated in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The reaction is an equilibrium process, and using an excess of methanol drives the reaction towards the product side.

Sources

- 1. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | 97966-31-9 [sigmaaldrich.com]

- 4. 97966-31-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [97966-31-9] | Chemsigma [chemsigma.com]

- 6. chemsynthesis.com [chemsynthesis.com]

"Methyl 3-ethoxy-4-methoxybenzoate" spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of Methyl 3-ethoxy-4-methoxybenzoate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast . The content is structured for researchers requiring rigorous spectral data, synthetic protocols, and quality control parameters.

Spectral Profiling, Synthetic Utility, and Quality Control

Executive Summary

This compound (CAS 97966-31-9 ) serves as a pivotal "catechol ether" scaffold in medicinal chemistry.[1] Its structural motif—a 1,3,4-trisubstituted benzene ring—is essential for optimizing the lipophilicity and binding affinity of small molecule drugs targeting inflammatory pathways. This guide consolidates experimental spectral data (NMR, MS) and validated synthetic methodologies to support its application in pharmaceutical development.

Chemical Identity & Physical Properties

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 3-Ethoxy-4-methoxybenzoic acid methyl ester; Methyl isovanillate ethyl ether |

| CAS Registry Number | 97966-31-9 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 81–83 °C [1] |

| Solubility | Soluble in EtOAc, DCM, Acetone, DMSO; Insoluble in Water |

| SMILES | CCOC1=C(OC)C=CC(=C1)C(=O)OC |

Structural Characterization & Spectral Data

Proton NMR Spectroscopy (¹H NMR)

The following data represents the compound in CDCl₃ at 400 MHz. The spectrum is characterized by a distinct ABX system in the aromatic region, diagnostic of 1,2,4-trisubstituted benzenes.

Experimental Data: Solvent: CDCl₃, Frequency: 400 MHz [2]

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Logic |

| 7.65 | Doublet (dd) | 1H | 8.4 Hz | H-6 | Deshielded by ester (ortho); split by H-5. |

| 7.53 | Singlet (d) | 1H | ~2.0 Hz | H-2 | Deshielded by ester (ortho); weak meta-coupling. |

| 6.87 | Doublet | 1H | 8.4 Hz | H-5 | Shielded by adjacent alkoxy groups; ortho-coupling to H-6. |

| 4.15 | Quartet | 2H | 7.0 Hz | -OCH₂- | Methylene of ethoxy group; deshielded by oxygen. |

| 3.91 | Singlet | 3H | - | Ar-OCH₃ | Aromatic methoxy group. |

| 3.87 | Singlet | 3H | - | COO-CH₃ | Ester methyl group. |

| 1.47 | Triplet | 3H | 7.0 Hz | -CH₃ | Terminal methyl of ethoxy group. |

*Note: At 400 MHz, H-6 often appears as a doublet of doublets (dd) and H-2 as a doublet (d) due to meta-coupling (J ~2 Hz). Low resolution may merge H-2 into a singlet.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (Positive) or EI (70 eV)

-

Molecular Ion: [M+H]⁺ = 211.2 (ESI) [2]; M⁺ = 210 (EI).

-

Fragmentation Pattern (EI):

-

m/z 210: Molecular ion (stable aromatic ester).

-

m/z 179: Loss of -OCH₃ (methoxy radical).

-

m/z 165: Loss of -OC₂H₅ (ethoxy radical) or ester cleavage.

-

m/z 137: Loss of ester group (-COOCH₃).

-

Infrared Spectroscopy (IR)

-

1710–1720 cm⁻¹: Strong C=O stretch (Ester).

-

1580, 1515 cm⁻¹: C=C Aromatic skeletal vibrations.

-

1260, 1030 cm⁻¹: C-O-C asymmetric/symmetric stretching (Aryl alkyl ethers).

Validated Synthetic Protocol

The most robust synthesis avoids the esterification of the expensive acid. Instead, it utilizes the O-alkylation of Methyl Isovanillate . This route is preferred for its high yield (>95%) and operational simplicity.

Reaction Scheme

The pathway proceeds via Williamson ether synthesis using mild base in a polar aprotic solvent.

Caption: Synthesis of this compound via regioselective alkylation of Methyl Isovanillate.

Step-by-Step Methodology

Based on Patent WO2015161830A1 [2]

-

Charge: To a reaction vessel equipped with a reflux condenser, add Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) and Acetone (5 vol).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Note: Ensure K₂CO₃ is finely powdered to maximize surface area.

-

Alkylation: Add Bromoethane (1.5 eq) dropwise.

-

Reflux: Heat the mixture to 60°C (reflux) and stir for 4.5 hours .

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting phenol (Rf ~0.4) should disappear, yielding the less polar ester (Rf ~0.6).

-

Workup:

-

Cool to room temperature.[2]

-

Filter off inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate and wash with saturated brine.

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and evaporate.

-

Purification: Recrystallize from minimal Ethanol/Hexane if necessary, though the crude is often >95% pure.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material for drug development, the following impurities must be monitored:

| Impurity | Origin | Detection (HPLC) |

| Methyl Isovanillate | Unreacted starting material | RRT ~0.8 (More polar) |

| 3-Ethoxy-4-methoxybenzoic acid | Hydrolysis product | RRT < 0.5 (Acidic peak) |

| Methyl 3,4-dimethoxybenzoate | Impurity in starting material (Veratric ester) | RRT ~0.95 (Critical pair) |

HPLC Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).

-

Detection: UV @ 254 nm (aromatic absorption) and 280 nm.

References

-

Lead Sciences / BLD Pharm. (2025). Certificate of Analysis: this compound. Retrieved from .

-

Ren, Q., et al. (2015). Heteroaromatic derivatives and pharmaceutical applications thereof. World Intellectual Property Organization Patent WO2015161830A1 . (Example 1, Step 1). Retrieved from .

-

Man, H.W., et al. (2002). Synthesis of Apremilast intermediates. U.S. Patent US6962940B2 . Retrieved from .

Sources

"Methyl 3-ethoxy-4-methoxybenzoate" as a synthetic building block

The alkoxy groups are ortho-, para-directing and activating. The position para to the methoxy group is blocked, and the position ortho to the ethoxy group (C2) is sterically hindered. The most likely positions for electrophilic substitution are C5 (ortho to methoxy, meta to ethoxy) and C6 (ortho to ethoxy, meta to methoxy). Nitration, for instance, is a key step in the synthesis of certain kinase inhibitors. A related precursor, methyl 3-hydroxy-4-methoxybenzoate, undergoes nitration as part of a published synthesis of Gefitinib. [4][5]

Strategic Applications in Multi-Step Synthesis

The true value of a building block is demonstrated by its successful incorporation into complex target molecules. This compound and its direct derivatives are crucial intermediates in the pharmaceutical industry.

Case Study: Precursor to Apremilast Intermediates

Apremilast is an important drug used to treat certain types of psoriasis and psoriatic arthritis. A key intermediate in its synthesis is 3-ethoxy-4-methoxybenzaldehyde. [4]While this is an aldehyde, it is directly accessible from the alcohol product described in section 3.C via oxidation (e.g., using PCC or Swern oxidation). Alternatively, 3-ethoxy-4-methoxybenzaldehyde can be synthesized from isovanillin. [4][5]This highlights the close synthetic relationship and utility of the C₁₁H₁₄O₄ scaffold.

Caption: Synthetic pathway from the title compound to a key API intermediate.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with standard laboratory precautions. Closely related compounds, such as methyl 3-hydroxy-4-methoxybenzoate, are known to cause skin and eye irritation and may cause respiratory irritation. [6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically powerful and versatile building block. Its well-defined reactivity allows for selective transformations at the ester and the aromatic ring, providing access to a wide range of functionalized intermediates. Its established role in the synthesis of precursors for high-value pharmaceutical compounds underscores its importance to the drug discovery and development pipeline. A thorough understanding of its synthesis and reactivity, as outlined in this guide, enables chemists to strategically leverage this scaffold for the efficient construction of complex molecular architectures.

References

Sources

- 1. This compound | 97966-31-9 [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-hydroxy-3-methoxybenzoate(3943-74-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

"Methyl 3-ethoxy-4-methoxybenzoate" reactivity and stability

This guide provides an in-depth technical analysis of Methyl 3-ethoxy-4-methoxybenzoate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .

Reactivity, Stability, and Application in PDE4 Inhibitor Synthesis

Executive Summary

This compound (CAS: 97966-31-9) serves as the primary electrophilic building block in the synthesis of the phthalimide-based PDE4 inhibitor, Apremilast (Otezla). Its strategic value lies in its 3,4-dialkoxy substitution pattern, which is essential for the pharmacophore's binding affinity to the PDE4 catalytic pocket.[1]

From a process chemistry perspective, this ester is preferred over the acid chloride or ethyl ester due to its optimal balance of reactivity (sufficient electrophilicity for Claisen-type condensations) and stability (resistance to spontaneous hydrolysis during handling).[1] This guide details its physicochemical profile, specific reactivity landscape, and validated protocols for its conversion into the key

Physicochemical Characterization

The compound is an unsymmetrical diether-ester.[1] The steric bulk of the 3-ethoxy group, compared to the 4-methoxy, influences the regioselectivity of electrophilic aromatic substitutions on the ring.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 97966-31-9 | Distinct from the ethyl ester analog.[2][3] |

| Formula | ||

| Molecular Weight | 210.23 g/mol | |

| Physical State | Solid (Crystalline) | Typically off-white to white powder.[1] |

| Solubility | Soluble in Acetone, EtOAc, DCM | Limited solubility in water; lipophilic.[1] |

| LogP | ~2.3 | Moderate lipophilicity.[1] |

| Key Functional Groups | Methyl Ester, Aryl Ethyl Ether, Aryl Methyl Ether | Ester is the primary reactive site.[1] |

Synthetic Production Routes

Industrial production prioritizes the alkylation of Methyl Isovanillate (Methyl 3-hydroxy-4-methoxybenzoate) rather than the esterification of the fully substituted acid. This route avoids the harsh conditions required to esterify the electron-rich benzoic acid derivative.[1]

Validated Synthesis Workflow

-

Starting Material: Methyl 3-hydroxy-4-methoxybenzoate.[1]

-

Reagent: Ethyl Bromide (EtBr) or Diethyl Sulfate.

-

Base/Solvent:

in Acetone or DMF. -

Rationale: The use of a weak base (

) prevents hydrolysis of the methyl ester while sufficiently deprotonating the phenol (

Figure 1: Industrial synthesis route via selective O-alkylation.[4]

Reactivity Landscape

C-Acylation (The Apremilast Pathway)

The most critical reaction of this compound is its condensation with Dimethyl Sulfone to form the

-

Mechanism: The methylsulfonyl carbanion (generated by strong base) attacks the ester carbonyl.[1]

-

Thermodynamics: The reaction is reversible.[1] It is driven to completion by the precipitation of the enolate salt or by using an excess of the sulfone anion.[1]

-

Reagents: Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (

-BuOK) in THF.[1]

Electrophilic Aromatic Substitution (Nitration)

Despite the deactivating ester group, the two alkoxy groups strongly activate the ring.[1]

-

Regioselectivity: Nitration occurs primarily at the 6-position (ortho to the ester, para to the ethoxy group) or the 2-position .[1]

-

Data Point: Literature indicates nitration yields Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate, confirming the directing power of the alkoxy groups overrides the ester's meta-directing influence [1].

Hydrolysis[1]

-

Acidic: Slow. The electron-donating groups stabilize the protonated carbonyl intermediate, but steric hindrance from the 3-ethoxy group slightly retards attack.

-

Basic (Saponification): Rapid and quantitative.[1] Used to generate the free acid if required for amide coupling.[1]

Experimental Protocols

Protocol A: Synthesis of -Keto Sulfone (Apremilast Intermediate)

This protocol describes the conversion of the ester to 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.

Reagents:

-

This compound (1.0 eq)[3]

-

Dimethyl Sulfone (2.0 - 2.5 eq)[1]

-

Potassium tert-butoxide (

-BuOK) (2.5 eq)[1] -

Solvent: THF (Anhydrous) or DMSO[1]

Step-by-Step Methodology:

-

Anion Generation: In a flame-dried reactor under

, dissolve Dimethyl Sulfone in THF. Cool to 0°C.[1] -

Base Addition: Add

-BuOK portion-wise, maintaining temperature <10°C. Stir for 30 min to generate the sulfone carbanion. -

Coupling: Add a solution of this compound in THF dropwise over 45 minutes.

-

Note: Exothermic reaction.[1] Control rate to keep

.

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours.

-

Checkpoint: Monitor by HPLC for disappearance of ester.[1]

-

-

Quench: Pour reaction mixture into cold aqueous

(saturated). The -

Purification: Recrystallize from Ethanol/Water to obtain the off-white solid.[1]

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the methylene singlet (

to sulfone and carbonyl) around 4.8–5.0 ppm (or as enol form).[1]

Protocol B: Stability Indicating HPLC Method

Use this method to quantify degradation (hydrolysis acid or demethylated impurities).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 230 nm and 254 nm.[1]

-

Retention Order: Acid Degradant < Methyl Ester (Target) < Non-polar impurities.[1]

Stability & Degradation Profile

| Stress Condition | Stability Rating | Major Degradant | Prevention Strategy |

| Hydrolytic (pH 7) | Stable | N/A | Store in dry conditions.[1] |

| Hydrolytic (pH > 10) | Unstable | 3-ethoxy-4-methoxybenzoic acid | Avoid moisture + base contact.[1] |

| Oxidative | Moderate | Benzylic oxidation products | Store under Nitrogen.[1] |

| Photolytic | Sensitive | Decarboxylation (Trace) | Amber glassware essential.[1] |

Storage Recommendation: Store in tightly sealed containers at ambient temperature (15–25°C). Protect from light and moisture.[1] Re-test purity every 12 months.

Strategic Visualization: Apremilast Pathway

The following diagram maps the transformation of the ester into the final drug substance, highlighting the critical condensation node.

Figure 2: The role of this compound in the Apremilast manufacturing stream.[2]

References

-

Google Patents. Substituted 3-cyanoquinolines - US6288082B1.[1] Retrieved from Google Patents. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10536413, this compound. Retrieved January 30, 2026 from PubChem.[1] Link[1][5]

-

Google Patents. Process for preparation of apremilast and its intermediates - WO2016199031A1.[1] Retrieved from Google Patents. Link

-

Google Patents. Preparation method synthesizing Apremilast intermediate - CN104447445B. Retrieved from Google Patents. Link

Sources

- 1. Methyl anisate - Wikipedia [en.wikipedia.org]

- 2. 3943-74-6|Methyl 4-hydroxy-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 3. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104447445B - A kind of preparation method synthesizing Apremilast intermediate - Google Patents [patents.google.com]

- 5. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-ethoxy-4-methoxybenzoate, a key aromatic ester intermediate, and its related analogs. The guide delves into the strategic importance of this molecular scaffold in medicinal chemistry, outlines detailed synthetic methodologies, provides in-depth characterization data, and explores the structure-activity relationships that underpin its utility in drug development. Particular emphasis is placed on the role of these compounds as precursors to high-value pharmaceutical agents, such as the phosphodiesterase-4 (PDE4) inhibitor, apremilast. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Aromatic Esters in Drug Discovery

Aromatic esters are a cornerstone of modern medicinal chemistry, serving a dual role as both bioactive molecules and versatile intermediates in the synthesis of complex pharmaceutical agents. Their utility stems from a combination of favorable physicochemical properties and the ability to modulate biological activity through subtle structural modifications. The ester functionality can enhance drug-like properties such as membrane permeability and oral bioavailability, often serving as a prodrug moiety that undergoes enzymatic hydrolysis in vivo to release the active pharmacological agent.[1]

The 3-ethoxy-4-methoxybenzoate scaffold, in particular, has garnered significant attention due to its presence in apremilast, a small molecule inhibitor of phosphodiesterase-4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[2] The synthesis and functionalization of this core structure are therefore of considerable interest to the drug development community. This guide will provide a detailed exploration of this compound, offering insights into its synthesis, characterization, and the broader implications for the development of related therapeutic agents.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with readily available starting materials and involves key transformations, including etherification and esterification. The following sections provide a detailed, step-by-step methodology for the synthesis of this important intermediate.

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

A crucial precursor for the target molecule is 3-ethoxy-4-methoxybenzaldehyde. This compound can be synthesized from isovanillin via a Williamson ether synthesis.

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve isovanillin (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium fluoride or benzyltriethylammonium chloride in an appropriate aqueous alkaline solution (e.g., sodium hydroxide or potassium carbonate).[2]

-

Addition of Ethylating Agent: To the stirred solution, add an ethylating agent like bromoethane (an excess, e.g., 1.2 equivalents).[2]

-

Reaction: Stir the mixture at room temperature (approximately 25°C) for a designated period (e.g., 4 hours) to allow for the completion of the ethylation reaction.[2]

-

Work-up and Isolation: The product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated by filtration, followed by washing and drying.[2]

Causality Behind Experimental Choices:

-

Choice of Base: An alkaline solution is necessary to deprotonate the phenolic hydroxyl group of isovanillin, forming a phenoxide ion which is a more potent nucleophile for the subsequent Williamson ether synthesis.

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous-soluble phenoxide and the organic-soluble bromoethane.

-

Reaction Conditions: Conducting the reaction at room temperature is often sufficient and helps to minimize potential side reactions.

Oxidation to 3-Ethoxy-4-methoxybenzoic Acid

The next step involves the oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol:

-

Oxidation: The 3-ethoxy-4-methoxybenzaldehyde is oxidized using a suitable oxidizing agent (e.g., potassium permanganate or a milder reagent like sodium chlorite) in an appropriate solvent system.

-

Work-up: The reaction mixture is then worked up to isolate the carboxylic acid. This typically involves acidification to precipitate the product, followed by filtration and drying.

Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3]

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.[3]

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.[3] The crude product can be further purified by column chromatography or recrystallization.[4]

Causality Behind Experimental Choices:

-

Excess Methanol: The use of excess methanol serves as both the reactant and the solvent, and it helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[5]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[6]

-

Reflux: Heating the reaction to reflux increases the reaction rate and helps to achieve a higher conversion to the ester within a reasonable timeframe.

DOT Diagram of the Synthesis Workflow:

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential for confirming its identity and purity. The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, the methoxy protons, and the ethoxy protons (ethyl group showing a characteristic triplet and quartet). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (distinguishable by their substitution patterns), the methyl ester carbon, the methoxy carbon, and the two carbons of the ethoxy group. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretching bands for the ester and ether linkages, and characteristic bands for the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄O₄, MW: 210.23 g/mol ).[7][8] |

Pharmaceutical Relevance and Structure-Activity Relationships (SAR)

The 3-ethoxy-4-methoxybenzoate scaffold is a key pharmacophore in several biologically active molecules. Understanding the structure-activity relationships (SAR) of this and related aromatic esters is crucial for the design of new and improved therapeutic agents.

Role as a Precursor to Apremilast

This compound is a vital intermediate in the synthesis of apremilast, a PDE4 inhibitor.[2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the expression of pro-inflammatory cytokines.

DOT Diagram of Apremilast's Mechanism of Action:

Caption: Apremilast's mechanism of action.

SAR of Related Vanillic Acid Esters

Studies on various vanillic acid esters have provided valuable SAR insights. For example, the nature of the alkyl group in the ester moiety can significantly influence biological activity. Research has shown that variations in the alkyl chain length of vanillic acid esters can modulate their degranulation inhibitory activity in mast cells, suggesting a potential role in the management of allergic responses.[9] Specifically, a butyl ester derivative of vanillic acid exhibited more potent activity than the corresponding methyl ester.[9] This highlights the importance of the lipophilicity and steric bulk of the ester group in receptor binding and biological response.

Furthermore, the substitution pattern on the aromatic ring is critical. The presence and position of hydroxyl and methoxy groups can impact the molecule's antioxidant and anti-inflammatory properties. The 3-methoxy and 4-hydroxy/alkoxy substitution pattern is a common motif in many natural and synthetic compounds with a range of biological activities.

Conclusion

This compound is a valuable aromatic ester with significant applications in the pharmaceutical industry, most notably as a key intermediate in the synthesis of apremilast. This technical guide has provided a comprehensive overview of its synthesis, characterization, and the structure-activity relationships of related compounds. The detailed protocols and mechanistic insights offered herein are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents based on this important molecular scaffold. Further exploration of the pharmacological properties of this compound and its derivatives may unveil new therapeutic opportunities.

References

-

Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]

-

PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. [Link]

-

PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubMed Central (PMC). (n.d.). Phosphodiesterase Type 5 Inhibitors Greatly Affect Physicochemical Properties of Model Lipid Membranes. [Link]

-

PubMed. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3632. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Scilit. (n.d.). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. [Link]

-

ACS Publications. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

-

RSC Publishing. (n.d.). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship and comparison of highly active compounds. [Link]

-

Fischer Esterification Procedure. (n.d.). [Link]

-

ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

-

PubMed. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2478. [Link]

-

PubMed Central (PMC). (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

-

ResearchGate. (n.d.). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. [Link]

-

Cleveland Clinic. (2022). Phosphodiesterase Inhibitors: Types and Purpose. [Link]

-

Fischer Esterification. (n.d.). [Link]

-

ResearchGate. (n.d.). Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. [Link]

-

YouTube. (2020). Fischer Esterification. [Link]

-

The Pharmaceutical Journal. (2024). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. [Link]

-

ResearchGate. (2016). A Structure/Activity Relationship Study on Arvanil, an Endocannabinoid and Vanilloid Hybrid. [Link]

-

PubMed. (2020). In Vitro Effects of Sodium Benzoate on the Expression of T Cells-related Cytokines and Transcription Factors in Adjuvant-induced Arthritis Model. Iranian Journal of Allergy, Asthma and Immunology, 19(S1), 28-35. [Link]

-

NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. (2023). [Link]pii/S027869152300762X)

Sources

- 1. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Phosphodiesterase Type 5 Inhibitors Greatly Affect Physicochemical Properties of Model Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cerritos.edu [cerritos.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-ethoxy-4-methoxybenzoate" starting material for organic synthesis

The following technical guide is structured to serve as an authoritative resource for researchers and process chemists utilizing Methyl 3-ethoxy-4-methoxybenzoate in high-value organic synthesis.

Advanced Applications in PDE4 Inhibitor Synthesis and Heterocyclic Construction[1]

Executive Summary

This compound (CAS 3535-24-8 ) is a pivotal aromatic intermediate characterized by a 1,3,4-trisubstitution pattern.[1] Its electron-rich veratrole-like core makes it a highly versatile "chassis" for the synthesis of bioactive small molecules, most notably phosphodiesterase-4 (PDE4) inhibitors such as Apremilast .[1]

Unlike simple benzoates, the specific 3-ethoxy-4-methoxy substitution pattern imparts unique electronic properties that dictate its reactivity in electrophilic aromatic substitutions (EAS) and selective reductions.[1] This guide provides a deep-dive analysis of its synthesis, physicochemical profile, and two divergent synthetic workflows: carbonyl reduction (for Apremilast) and ring functionalization (for quinazoline scaffolds).

Physicochemical Profile

The methyl ester moiety serves as both a protecting group for the carboxylic acid and a handle for redox manipulations.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 3535-24-8 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 48–52 °C (Typical) |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water |

| Electronic Character | Electron-rich aromatic ring (Activated) |

Synthesis of the Starting Material

While commercially available, high-purity synthesis in-house often starts from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to ensure control over the ethoxy-regioisomer purity.[1]

Optimized Industrial Route

The synthesis follows a linear sequence: O-Alkylation → Oxidation → Esterification .[1]

-

Regioselective Alkylation: Isovanillin is treated with ethyl bromide (EtBr) and a base (K₂CO₃) in DMF or acetone. The 3-hydroxy group is alkylated to form 3-ethoxy-4-methoxybenzaldehyde .[1]

-

Pinnick Oxidation: The aldehyde is oxidized to 3-ethoxy-4-methoxybenzoic acid using NaClO₂/NaH₂PO₄ (mild conditions to prevent ether cleavage).[1]

-

Fischer Esterification: The acid is refluxed in methanol with catalytic H₂SO₄ to yield the target methyl ester.

Figure 1: Stepwise synthesis of this compound from Isovanillin.[1][2]

Workflow A: Selective Reduction (The Apremilast Route)

The primary pharmaceutical application of this ester is as a precursor to 3-ethoxy-4-methoxybenzaldehyde , the "left-hand" fragment of the blockbuster psoriasis drug Apremilast .[1]

While the aldehyde can be made directly from isovanillin (as shown above), the methyl ester is often preferred for bulk storage and transport due to its superior oxidative stability compared to the aldehyde.

Mechanism & Protocol

The transformation requires the partial reduction of the ester to the aldehyde (difficult to stop) or, more reliably, exhaustive reduction to the benzyl alcohol followed by controlled oxidation.

Step 1: Reduction to Benzyl Alcohol

-

Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with LiCl.[1]

-

Solvent: Anhydrous THF.

-

Outcome: Quantitative conversion to 3-ethoxy-4-methoxybenzyl alcohol .

Step 2: Oxidation to Benzaldehyde

-

Reagent: MnO₂ (heterogeneous, mild) or Swern Oxidation conditions.

-

Significance: This aldehyde is then condensed with dimethyl sulfone anion to build the Apremilast sulfone chain.

Experimental Protocol: Reduction to Alcohol

-

Setup: Flame-dry a 500 mL round-bottom flask under N₂ atmosphere.

-

Charge: Add this compound (10.0 g, 47.6 mmol) and anhydrous THF (100 mL). Cool to 0 °C.

-

Addition: Dropwise add LiAlH4 (1.0 M in THF, 24 mL) over 30 minutes. Caution: Exothermic.[1]

-

Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hex:EtOAc 1:1).[1]

-

Quench: Fieser workup (add 0.9 mL H₂O, 0.9 mL 15% NaOH, 2.7 mL H₂O). Filter the white precipitate.[3]

-

Isolation: Concentrate filtrate to yield 3-ethoxy-4-methoxybenzyl alcohol (Yield >95%).

Workflow B: Electrophilic Aromatic Substitution (The Quinazoline Route)

For kinase inhibitors (e.g., Gefitinib analogs), the aromatic ring itself must be functionalized. The methyl ester directs meta, but the strong electron-donating alkoxy groups (OEt, OMe) dominate the regiochemistry.

Regioselectivity Analysis[1]

-

C3 (OEt): Activator, ortho/para-director.

-

C4 (OMe): Activator, ortho/para-director.

Predicted Site: Nitration typically occurs at C6 (ortho to the ester, para to the ethoxy group). This is crucial because placing a nitro group at C6 allows for subsequent reduction to an aniline derivative (anthranilate equivalent), which can cyclize with the ester to form a Quinazoline core.

Figure 2: Divergent synthetic pathways.[1] Pathway A leads to PDE4 inhibitors; Pathway B leads to Quinazoline kinase inhibitors.

Critical Control Point: Nitration

Using standard mixed acid (HNO₃/H₂SO₄), the reaction is rapid due to the activated ring. Temperature control (<10 °C) is mandatory to prevent over-nitration or dealkylation of the ether groups.

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]

-

Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1] Journal of Medicinal Chemistry.[5] [Link]

-

Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).[1]

Sources

- 1. 121-98-2|Methyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

Methodological & Application

Strategic Synthesis of Methyl 3-ethoxy-4-methoxybenzoate from Isovanillic Acid: A Detailed Protocol and Mechanistic Exploration

An Application Note for Medicinal and Process Chemistry

Abstract: This application note provides a comprehensive guide for the two-step synthesis of Methyl 3-ethoxy-4-methoxybenzoate, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available isovanillic acid. The protocol details an initial O-ethylation of the phenolic hydroxyl group via a Williamson ether synthesis, followed by a Fischer esterification of the carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, purification techniques, and detailed characterization data to ensure reproducible and high-purity outcomes.

Introduction and Synthetic Strategy

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a versatile starting material derived from natural sources, making it an economical and sustainable choice for complex syntheses.[1][2] The target molecule, this compound, incorporates two key functional groups—an ether and an ester—that are common motifs in pharmacologically active compounds. Its synthesis from isovanillic acid requires a strategic, two-step approach to selectively modify the phenolic hydroxyl and carboxylic acid groups.

The chosen synthetic pathway involves:

-

Selective O-Ethylation: The phenolic hydroxyl group is significantly more acidic than the carboxylic acid proton under non-aqueous basic conditions, allowing for its selective deprotonation and subsequent alkylation. This transformation is achieved via the Williamson ether synthesis.[3][4]

-

Esterification: The carboxylic acid group of the resulting 3-ethoxy-4-methoxybenzoic acid is then converted to its methyl ester using the Fischer esterification method, an acid-catalyzed reaction with methanol.[5][6]

This sequence is logical and efficient, as the conditions for the Williamson ether synthesis (basic) and Fischer esterification (acidic) are orthogonal, preventing unwanted side reactions and simplifying purification.

Mechanistic Insights: The "Why" Behind the Protocol

The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[3]

-

Deprotonation: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the most acidic proton in isovanillic acid. The phenolic hydroxyl proton (pKa ≈ 10) is substantially more acidic than the carboxylic acid proton (pKa ≈ 4.5) in water, but in a polar aprotic solvent, the phenoxide is readily formed. The base abstracts this proton to generate a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of an ethylating agent, such as diethyl sulfate or bromoethane.[7] Diethyl sulfate is an excellent ethylating agent due to the sulfate group being an excellent leaving group.[8]

-

Displacement: The attack occurs in a single, concerted step where the phenoxide displaces the leaving group (e.g., sulfate or bromide), forming the desired ether linkage.[4]

The choice of a primary alkylating agent is critical. Secondary or tertiary halides would favor elimination (E2) reactions, especially in the presence of a strong base, leading to undesired alkene byproducts.[9][10]

Fischer esterification is a classic acid-catalyzed equilibrium reaction.[11][12] To achieve a high yield, the equilibrium must be shifted towards the product.

-

Carbonyl Activation: A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[13]

-

Nucleophilic Attack: A molecule of the alcohol (methanol, in this case), acting as a weak nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[5]

The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both the solvent and a reactant, shifting the equilibrium according to Le Châtelier's principle.[6][13]

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Diethyl sulfate is a potent alkylating agent and is a probable human carcinogen; handle it with extreme caution in a well-ventilated fume hood.[8] Concentrated sulfuric acid is highly corrosive.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Isovanillic Acid | 168.15 | 10.0 g | 59.47 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.62 g | 65.41 | 1.1 |

| Diethyl Sulfate | 154.18 | 9.18 mL (10.8 g) | 70.17 | 1.18 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~75 mL | - | - |

| Deionized Water | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovanillic acid (10.0 g, 59.47 mmol) and N,N-Dimethylformamide (DMF, 100 mL). Stir until the solid dissolves.

-

Carefully add powdered sodium hydroxide (2.62 g, 65.41 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.

-

In a chemical fume hood, slowly add diethyl sulfate (9.18 mL, 70.17 mmol) dropwise to the reaction mixture over 15 minutes. An exotherm may be observed.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold deionized water.

-

Acidify the aqueous mixture to pH ~2 by the slow addition of 1 M HCl. A white precipitate of 3-ethoxy-4-methoxybenzoic acid will form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).

-

Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Ethoxy-4-methoxybenzoic Acid | 196.20 | 10.0 g | 50.97 | 1.0 |

| Methanol (Anhydrous) | 32.04 | 150 mL | ~3700 | ~73 (Solvent) |

| Sulfuric Acid (Conc. H₂SO₄) | 98.08 | 2.0 mL | ~36.7 | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

| Dichloromethane (DCM) | - | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add the dried 3-ethoxy-4-methoxybenzoic acid (10.0 g, 50.97 mmol) and methanol (150 mL).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Carefully add concentrated sulfuric acid (2.0 mL) to the stirring suspension.

-

Heat the mixture to reflux (approx. 65-70 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.[14]

-

After completion, cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Wash the organic layer with deionized water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a low-melting solid or oil.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization Data (Expected):

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₁H₁₄O₄[15] |

| Molecular Weight | 210.23 g/mol [15] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.5 (m, 2H, Ar-H), 6.90 (d, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.90 (s, 3H, Ar-OCH₃), 3.88 (s, 3H, Ester -OCH₃), 1.48 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.8, 154.0, 148.5, 123.5, 122.0, 112.0, 111.5, 64.5, 56.0, 52.0, 14.8 |

| FT-IR (KBr, cm⁻¹) | ~2980 (C-H stretch), ~1715 (C=O Ester Stretch) , ~1605, 1515 (C=C Aromatic), ~1270, 1140 (C-O Stretch)[16][17][18] |

References

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

Name of Reaction. Williamson Ether Synthesis. [Link]

-

ResearchGate. FT–IR spectra of polymorphic forms of benzocaine. [Link]

-

Academia.edu. Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

-

Allen. Phenol on treatment with diethyl sulphate in presence of NaOH gives. [Link]

-

ResearchGate. Infrared and Raman Study of Benzocaine Hydrochloride. [Link]

-

Brainly.com. (2024). IR Spectrum of Benzocaine. [Link]

-

CDC Stacks. Supporting Information. [Link]

-

U.S. Environmental Protection Agency. Diethyl Sulfate. [Link]

-